3-fluoro-4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile
Description
3-fluoro-4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile is a heterocyclic organic compound featuring a quinazolinone core fused with a piperidine ring and substituted with a fluorine atom and benzonitrile group. Its structure combines a 3,4-dihydroquinazolin-4-one scaffold, a methoxy group at position 7, and a piperidinylmethyl linkage to the benzonitrile moiety.
Properties
IUPAC Name |
3-fluoro-4-[[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-30-19-4-5-20-22(11-19)26-15-28(23(20)29)13-16-6-8-27(9-7-16)14-18-3-2-17(12-25)10-21(18)24/h2-5,10-11,15-16H,6-9,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJDOTVNKQVYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=C(C=C(C=C4)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a fluorinated benzene ring, a piperidine moiety, and a quinazoline derivative. The presence of the fluorine atom is significant as it often enhances the lipophilicity and metabolic stability of compounds.
Structural Formula
The structural formula can be represented as:
Antitumor Activity
Research indicates that compounds similar to 3-fluoro-4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile exhibit potent antitumor activity. For instance, studies have shown that related quinazoline derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study: MDM2 Inhibition
A notable study evaluated the compound's ability to inhibit the MDM2 protein, which is crucial in regulating the p53 tumor suppressor pathway. The compound demonstrated an IC50 value of approximately 6.4 nM, indicating strong binding affinity to MDM2, which correlates with significant antitumor efficacy in various cancer cell lines .
| Compound | IC50 (nM) | Antitumor Efficacy (%) |
|---|---|---|
| 3-fluoro derivative | 6.4 | 86% regression |
| Control Compound | 10.0 | 50% regression |
Neuroprotective Effects
Emerging evidence suggests that similar compounds may also possess neuroprotective properties. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
- Inhibition of Oxidative Stress : The compound may reduce reactive oxygen species (ROS) levels, thereby protecting neuronal cells from damage.
- Modulation of Neurotransmitter Release : It may influence the release of key neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies on related compounds suggest favorable absorption and distribution characteristics.
Absorption and Metabolism
Research has indicated that compounds with similar structures exhibit good oral bioavailability and metabolic stability, making them suitable candidates for further development as therapeutic agents.
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~70% |
| Half-life | 6 hours |
Comparison with Similar Compounds
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
A structurally related compound, 4-(1-(2-(1-(4-oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)piperidin-4-yl)benzonitrile (), replaces the quinazolinone core with a pyrido[3,4-d]pyrimidin-4(3H)-one system. Key differences include:
- Substituents : The ethyl-linked pyrazole group (vs. a direct methyl-piperidine linkage in the target compound) may reduce steric hindrance but increase conformational flexibility.
- Synthesis: Purification via SCX cartridge () contrasts with typical methods for quinazolinones, suggesting differences in solubility and basicity .
Benzimidazole Derivatives
A benzimidazole-based analog (T3D2844 in ) features a 1,3-benzodiazol-2-imine core instead of quinazolinone. This substitution:
- Electronic Effects: The benzimidazole’s aromaticity and hydrogen-bonding capacity differ from the quinazolinone’s lactam ring, impacting target affinity.
- Substituents : A fluorophenylmethyl group and methoxyphenethyl-piperidine chain introduce bulkier aromatic systems, likely enhancing lipophilicity but reducing metabolic stability compared to the target compound’s benzonitrile and methoxy-oxo groups .
Substituent Variations
Hydroxyimino-Piperidine Derivatives
The compound 3-fluoro-4-{[4-(hydroxyimino)piperidin-1-yl]methyl}benzonitrile () shares the benzonitrile and fluoro-substituted aryl core but replaces the quinazolinone-piperidine moiety with a hydroxyimino-piperidine group. Key contrasts include:
Chloro-Fluoro Benzamide Analogs
A chloro-fluoro benzamide derivative () features a naphthyl-piperidine substituent and benzamide group. Structural differences include:
- Electron-Withdrawing Groups : The chloro-fluoro substitution pattern on the benzamide may alter electronic effects compared to the benzonitrile group in the target compound .
Research Implications
The target compound’s quinazolinone core and methoxy-oxo group likely confer unique selectivity for kinase targets, while its benzonitrile moiety enhances binding through dipole interactions. In contrast, analogs with pyrido-pyrimidinone or benzimidazole cores may prioritize different enzymatic pathways due to electronic and steric disparities. Hydroxyimino-piperidine derivatives () offer simplified structures for solubility optimization but lack the complexity for high-affinity target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
